molecular formula C9H10O3 B370764 Acetovanillone CAS No. 498-02-2

Acetovanillone

Cat. No. B370764
CAS RN: 498-02-2
M. Wt: 166.17g/mol
InChI Key: DFYRUELUNQRZTB-UHFFFAOYSA-N
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Description

Acetovanillone, also known as Apocynin, is a natural organic compound structurally related to vanillin . It has been isolated from a variety of plant sources and is being studied for its variety of pharmacological properties .


Molecular Structure Analysis

The molecular formula of Acetovanillone is C9H10O3 . The Acetovanillone molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Acetovanillone is a solid with a melting point of 115 °C and the faint odor of vanilla . It is soluble in hot water, alcohol, benzene, chloroform, and ether . The chemical formula of Acetovanillone is C9H10O3 and its molecular weight is 166.1739 g/mol .

Scientific Research Applications

Application 1: Bacterial Catabolism of Acetovanillone

  • Scientific Field : Microbiology
  • Summary of the Application : Acetovanillone, a major component of several industrial lignin streams, can be catabolized by certain bacteria. This process has considerable potential as an industrial biocatalyst for the valorization of lignin, a major component of plant-derived biomass .
  • Methods of Application or Experimental Procedures : The bacterium Rhodococcus rhodochrous GD02 was isolated for growth on acetovanillone. A high-quality genome sequence of GD02 was generated. Transcriptomic analyses revealed a cluster of eight genes up-regulated during growth on acetovanillone and 4-hydroxyacetophenone, as well as a two-gene cluster up-regulated during growth on acetophenone . The hydroxyphenylethanone (Hpe) pathway was predicted to proceed via phosphorylation and carboxylation, before β-elimination yields vanillate from acetovanillone or 4-hydroxybenzoate from 4-hydroxyacetophenone .
  • Results or Outcomes : The kinase, HpeHI, phosphorylated acetovanillone and 4-hydroxyacetophenone. Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzed the ATP-dependent carboxylation of 4-phospho-acetovanillone but not acetovanillone . The carboxylase’s specificity for 4-phospho-acetophenone (kcat/KM = 34 ± 2 mM -1 s -1) was approximately an order of magnitude higher than for 4-phospho-acetovanillone . HpeD catalyzed the efficient dephosphorylation of the carboxylated products . GD02 grew on a preparation of pine lignin produced by oxidative catalytic fractionation, depleting all of the acetovanillone, vanillin, and vanillate .

Application 2: Upgrading Aromatic Compounds through Chemical Lignin Depolymerization

  • Scientific Field : Industrial Microbiology
  • Summary of the Application : Acetovanillone is a major aromatic monomer produced in oxidative/base-catalyzed lignin depolymerization. The microbial catabolic system of Acetovanillone has been explored for upgrading aromatic compounds obtained through chemical lignin depolymerization .
  • Methods of Application or Experimental Procedures : The acvABCDEF genes were identified as specifically induced genes during the growth of Sphingobium sp. strain SYK-6 cells with acetovanillone. These genes were essential for SYK-6 growth on acetovanillone and acetosyringone (a syringyl-type acetophenone derivative). AcvAB and AcvF produced in Escherichia coli phosphorylated acetovanillone/acetosyringone and dephosphorylated the phosphorylated acetovanillone/acetosyringone, respectively. AcvCDE produced in Sphingobium japonicum UT26S carboxylated the reaction products generated from acetovanillone/acetosyringone by AcvAB and AcvF into vanilloyl acetic acid/3- (4-hydroxy-3,5-dimethoxyphenyl)-3-oxopropanoic acid .
  • Results or Outcomes : To demonstrate the feasibility of producing cis, cis -muconic acid from acetovanillone, a metabolic modification on a mutant of Pseudomonas sp. strain NGC7 that accumulates cis, cis -muconic acid from catechol was performed. The resulting strain expressing vceA and vceB required for converting vanilloyl acetic acid to vanillic acid and aroY encoding protocatechuic acid decarboxylase in addition to acvABCDEF successfully converted 1.2 mM acetovanillone to approximately equimolar cis, cis -muconic acid .

Application 3: Production of cis, cis -muconic acid from Acetovanillone

  • Scientific Field : Industrial Microbiology
  • Summary of the Application : Acetovanillone can be used to produce cis, cis -muconic acid, a valuable platform chemical that can be converted into various chemicals, including adipic acid, terephthalic acid, and trimellitic acid .
  • Methods of Application or Experimental Procedures : A metabolic modification was performed on a mutant of Pseudomonas sp. strain NGC7 that accumulates cis, cis -muconic acid from catechol. The resulting strain expressing vceA and vceB required for converting vanilloyl acetic acid to vanillic acid and aroY encoding protocatechuic acid decarboxylase in addition to acvABCDEF successfully converted 1.2 mM acetovanillone to approximately equimolar cis, cis -muconic acid .
  • Results or Outcomes : The resulting strain of Pseudomonas sp. successfully converted 1.2 mM acetovanillone to approximately equimolar cis, cis -muconic acid. This result demonstrates the feasibility of producing cis, cis -muconic acid from acetovanillone .

Safety And Hazards

Acetovanillone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Acetovanillone is a major component of several industrial lignin streams and bacterial catabolic pathways have considerable potential as industrial biocatalysts for the valorization of lignin . The hydroxyphenylethanone catabolic pathway enables bacterial growth on softwood lignin pretreated by oxidative catalytic fractionation . These insights greatly facilitate the engineering of bacteria to biocatalytically upgrade lignin .

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYRUELUNQRZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060097
Record name Acetovanillone
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Acetovanillone

CAS RN

498-02-2
Record name Acetovanillone
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Record name Acetovanillone
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Record name Apocynin
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Record name Acetovanillone
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Record name Ethanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Record name Acetovanillone
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Record name 4'-hydroxy-3'-methoxyacetophenone
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Record name APOCYNIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,160
Citations
C Riganti, C Costamagna, A Bosia, D Ghigo - Toxicology and applied …, 2006 - Elsevier
Apocynin (acetovanillone) is often used as a specific inhibitor of NADPH oxidase. In N11 glial cells, apocynin induced, in a dose-dependent way, a significant increase of both …
Number of citations: 96 www.sciencedirect.com
M Masi, B Mubaiwa, A Cimmino… - South African Journal of …, 2018 - Elsevier
… non-alkaloid compounds viz., acetovanillone 1 (also known as … This is the first time that acetovanillone 1 and piceol 2 were … Acetovanillone 1 was recently reported as a metabolite of …
Number of citations: 14 www.sciencedirect.com
NM Calkilic, H Alici, Ş Direkel… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In this study, acetovanillone-derived novel benzyl ethers were synthesized as target compounds. For the synthesis of these target compounds, ketone derivatives (3a–b) were …
Number of citations: 3 www.tandfonline.com
J Negrel, F Javelle - Phytochemistry, 2010 - Elsevier
… of acetosyringone and acetovanillone suggests that they … and a concomitant increase of acetovanillone and acetosyringone … catalyse the synthesis of acetovanillone from feruloyl-CoA in …
Number of citations: 21 www.sciencedirect.com
FJ Benitez, FJ Real, JL Acero, AI Leal… - … Science and Health …, 2005 - Taylor & Francis

Acetovanillone [Ethanone, 1-(4-hydroxy-3-metoxyphenyl)] is one of the major pollutants that is present in the wastewater produced during the boiling of raw material in the cork …

Number of citations: 14 www.tandfonline.com
GN Dexter, LE Navas, JC Grigg… - Proceedings of the …, 2022 - National Acad Sciences
Bacterial catabolic pathways have considerable potential as industrial biocatalysts for the valorization of lignin, a major component of plant-derived biomass. Here, we describe a …
Number of citations: 6 www.pnas.org
CH Chen, WF Shiao, M Ariraman, CH Lin, TY Juang - Polymer, 2018 - Elsevier
… This work makes acetovanillone a building block of polyethers for … or acetovanillone), and phenol in the presence of p-TSA [20]. The experimental data shows that only the acetovanillone…
Number of citations: 9 www.sciencedirect.com
FB Gjertsen, E Solheim, RR Scheline - Xenobiotica, 1988 - Taylor & Francis
… The metabolism of the plant ketones acetovanillone (4-hydroxy-3-… Acetovanillone was rapidly excreted in the urine, mainly … reduction of acetovanillone and 3,4-dihydroxyacetophenone. …
Number of citations: 40 www.tandfonline.com
Y Maksimuk, Z Antonava, D Ponomarev… - Journal of Thermal …, 2018 - Springer
The massic energies of combustion for three crystalline monosubstituted guaiacols such as vanillic acid, methyl vanillate and acetovanillone were determined by using bomb …
Number of citations: 8 link.springer.com
KS Shanker, KH Kishore, S Kanjilal… - Biocatalysis and …, 2007 - Taylor & Francis
Microbial transformation of ferulic acid to acetovanillone was studied using growing cells of Rhizopus oryzae. Ferulic acid was added to the growing medium (0.5 g L −1 ) and incubated …
Number of citations: 17 www.tandfonline.com

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